molecular formula C20H28O3 B128996 Koumbalone A CAS No. 156041-05-3

Koumbalone A

Cat. No.: B128996
CAS No.: 156041-05-3
M. Wt: 316.4 g/mol
InChI Key: YHGZVLAKJHCQTC-DDEZQVSNSA-N
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Description

Koumbalone A (compound 359) is a naturally occurring casbane-type diterpene first identified in Agrostistachys species. Structurally, it belongs to a class of diterpenes characterized by a fused dimethylcyclopropane subunit, which confers unique stereochemical and reactivity profiles . While its exact biological role remains under investigation, casbanes like this compound are hypothesized to act as protein kinase C (PKC) modulators due to their structural resemblance to phorbol esters, which interact with PKC isoforms .

Properties

CAS No.

156041-05-3

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1R,2Z,6Z,10Z)-8-hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione

InChI

InChI=1S/C20H28O3/c1-12-6-8-15-16(20(15,4)5)11-14(3)17(21)9-7-13(2)19(23)18(22)10-12/h7,10-11,15-16,19,23H,6,8-9H2,1-5H3/b12-10-,13-7-,14-11-/t15?,16-,19?/m1/s1

InChI Key

YHGZVLAKJHCQTC-DDEZQVSNSA-N

SMILES

CC1=CC(=O)C(C(=CCC(=O)C(=CC2C(C2(C)C)CC1)C)C)O

Isomeric SMILES

C/C/1=C/C(=O)C(/C(=C\CC(=O)/C(=C\[C@@H]2C(C2(C)C)CC1)/C)/C)O

Canonical SMILES

CC1=CC(=O)C(C(=CCC(=O)C(=CC2C(C2(C)C)CC1)C)C)O

Other CAS No.

156041-05-3

Synonyms

koumbalone A

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Koumbalone A typically involves multiple steps, including cyclization and functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Koumbalone A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

Chemistry

In chemistry, Koumbalone A is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms .

Biology and Medicine

This compound has potential applications in biology and medicine due to its bioactive properties. It can be used as a lead compound for developing new drugs targeting specific enzymes or receptors. Research has shown its potential in inhibiting certain cancer cell lines and modulating immune responses .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of Koumbalone A involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Table 1: Substituents of Select Casbane Diterpenes

Compound R1 R2
This compound (359) Configuration tentatively assigned
Koumbalone B (360)
Microclavatin (345) β-OH
Agrostistachin (347) α-OH β-H
Depressin (349) Hα-H Hβ-H
  • Agrostistachin (347) : The α-OH and β-H substituents may confer distinct hydrogen-bonding capabilities, influencing interactions with biological targets like PKC .
  • Koumbalone B (360) : Likely an isomer or derivative of this compound, though specific substituent data are unavailable, highlighting the need for further structural elucidation .

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Property This compound (Inferred) Vietnam Ginseng Saponin R8 CAS 1046861-20-4
Molecular Weight ~300–400 (diterpene) 963.15 235.27
Log Po/w (XLOGP3) ~2.0–3.0 2.15
Solubility (mg/mL) Low (hydrophobic core) 0.24 0.24
Bioavailability Score Moderate 0.55 0.55
  • Lipophilicity : this compound’s tentative Log Po/w (~2.0–3.0) suggests moderate membrane permeability, comparable to synthetic boronic acids (e.g., CAS 1046861-20-4) .
  • Solubility : The casbane core’s hydrophobicity may limit aqueous solubility, contrasting with polar analogs like microclavatin (β-OH) .

Q & A

Q. How do researchers ensure ethical rigor in preclinical studies involving Koumbalone A?

  • Answer : Follow ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis. For cell-based work, document passage numbers and mycoplasma testing .

Tables for Comparative Analysis

Table 1 : In vitro vs. In vivo Bioactivity of this compound

Model TypeAssayResult (IC50)Limitations
In vitroHeLa cell cytotoxicity12.3 ± 1.5 µMLimited translatability to humans
In vivoMurine tumor xenograft25 mg/kg (30% reduction)High inter-individual variability

Table 2 : Common Contaminants in this compound Extracts

ContaminantSourceImpact on Bioactivity
TerpenoidsCo-extractionFalse positives in anti-inflammatory assays
PolysaccharidesPlant matrixInterference with HPLC quantification

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Koumbalone A
Reactant of Route 2
Koumbalone A

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